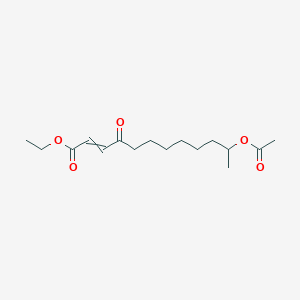
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate is an ester compound characterized by the presence of an acetyloxy group and a carbonyl group within its structure. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers . This compound, like other esters, is synthesized through the reaction of acids with alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-(acetyloxy)-4-oxododec-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. One common method is the reaction of 11-hydroxy-4-oxododec-2-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate can undergo various chemical reactions, including:
Substitution: The acetyloxy group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methanol in the presence of a base such as sodium methoxide (NaOMe).
Major Products Formed
Hydrolysis: 11-hydroxy-4-oxododec-2-enoic acid and ethanol.
Reduction: 11-hydroxy-4-hydroxydodec-2-enoate.
Substitution: Mthis compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 11-(acetyloxy)-4-oxododec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl Butyrate: Known for its fruity odor and used in flavorings and perfumes.
Uniqueness
This compound is unique due to its specific structure, which includes a long carbon chain and an acetyloxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl butyrate
- Methyl acetate
Eigenschaften
CAS-Nummer |
120016-72-0 |
|---|---|
Molekularformel |
C16H26O5 |
Molekulargewicht |
298.37 g/mol |
IUPAC-Name |
ethyl 11-acetyloxy-4-oxododec-2-enoate |
InChI |
InChI=1S/C16H26O5/c1-4-20-16(19)12-11-15(18)10-8-6-5-7-9-13(2)21-14(3)17/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
SJCHUEUADAJBPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC(=O)CCCCCCC(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


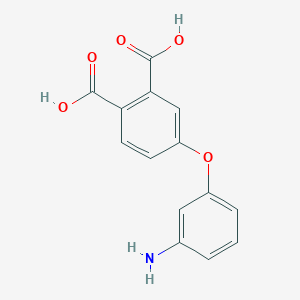

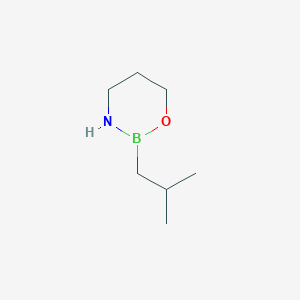
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
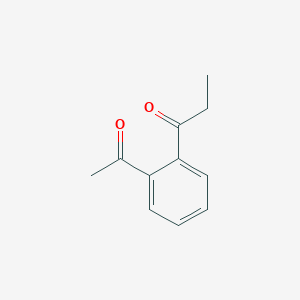
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
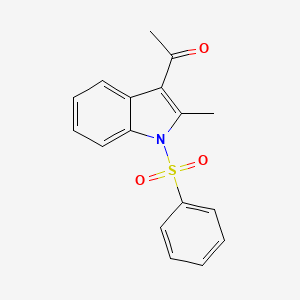
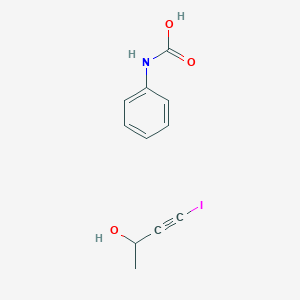
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
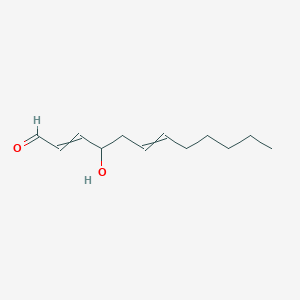
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)

![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
